N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
Overview
Description
Abacavir intermediate. A purine derivative.
Scientific Research Applications
Synthesis of New Pyrrolo[2,3-d] Pyrimidine-4-amines : This compound is used in the synthesis of pyrrolo[2,3-d] pyrimidine-4-amines, contributing to the development of new chemical entities in organic chemistry (Hilmy, 2002).
Study of Dimerization and Trimerization Reactions : It's involved in research studying the dimerization and trimerization reactions of 2-amino-3-cyano-4,5-dihydrofurans in formamide, highlighting its role in understanding complex chemical reactions (Wamhoff, Thiemig, Puff, & Friedrichs, 1985).
Selective Synthesis of Pyrazolo[3,4-d]pyrimidine : It is utilized for the selective synthesis of pyrazolo[3,4-d]pyrimidine and related compounds, which are of interest in medicinal chemistry and drug development (Chang et al., 2013).
Synthesis of Disubstituted 8-Aminopurine Derivatives : This compound is also used in the synthesis of disubstituted 8-aminopurine derivatives, which are significant in the study of nucleic acids and related biological molecules (Yoneda, Higuchi, & Hayakawa, 1973).
Creation of Rearranged Cyclization Products : It reacts with hydroxylamine hydrochloride to produce rearranged cyclization products like N-(1]benzofuro[3,2-d]pyrimidin-4-yl)formamide, showcasing its versatility in synthetic chemistry (Okuda, Tsuchie, & Hirota, 2012).
Potential as a Herbicide Safener and Fungicide : A related compound, N-(4,6-dichloropyrimidine-2-yl)benzamide, shows potential as a herbicide safener and fungicide, indicating the broader applicability of derivatives in agricultural sciences (Zheng et al., 2018).
Synthesis of Nucleobases : Formamide, a component of this compound, efficiently synthesizes nucleobases like purine, adenine, cytosine, and uracil in one-pot reactions, demonstrating its significance in bioorganic chemistry (Saladino et al., 2004).
Mechanism of Action
Target of Action
The primary target of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is the HIV reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral drugs.
Mode of Action
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is converted by intracellular enzymes into its active form, carbovir-triphosphate (CBV-TP) . CBV-TP selectively inhibits HIV reverse transcriptase by incorporating into viral DNA , thereby preventing the virus from replicating.
Pharmacokinetics
It’s known that the compound is converted into its active form within cells , suggesting it is well absorbed and distributed.
Result of Action
The result of the action of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is the inhibition of HIV replication . This leads to a decrease in the viral load and an improvement in immune function, slowing the progression of HIV infection.
Action Environment
The action of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its efficacy through drug-drug interactions. Additionally, patient-specific factors such as adherence to medication, genetic factors, and the presence of other diseases can also influence the drug’s action and efficacy. The compound should be stored under inert gas at 2–8 °C .
Biochemical Analysis
Biochemical Properties
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide plays a crucial role in biochemical reactions, particularly in the synthesis of nucleoside analogs. It interacts with several enzymes and proteins involved in nucleotide metabolism. For instance, it is converted into its active form by intracellular enzymes, which then inhibit viral reverse transcriptase by incorporating into viral DNA . This interaction is vital for its antiviral properties, making it a valuable compound in the treatment of HIV.
Cellular Effects
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the replication of viral DNA within infected cells, thereby inhibiting the proliferation of the virus . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide involves its conversion into an active triphosphate form, which then selectively inhibits viral reverse transcriptase . This inhibition prevents the incorporation of viral DNA into the host genome, thereby blocking viral replication. The compound binds to the active site of the enzyme, causing conformational changes that render the enzyme inactive.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide have been studied over various time periods. The compound is relatively stable under inert gas conditions at low temperatures . Over time, it has been observed to maintain its antiviral activity, although prolonged exposure to certain conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide vary with dosage. At therapeutic doses, it effectively inhibits viral replication without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization in clinical applications.
Metabolic Pathways
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is involved in metabolic pathways related to nucleotide synthesis and metabolism. It interacts with enzymes such as kinases and phosphatases, which facilitate its conversion into active forms . These interactions are crucial for its antiviral activity, as they enable the compound to inhibit viral replication effectively.
Transport and Distribution
Within cells, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its solubility and interaction with cellular transport proteins.
Subcellular Localization
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide localizes to specific subcellular compartments, including the nucleus and cytoplasm . Its activity is influenced by its localization, as it needs to reach the site of viral replication to exert its antiviral effects. Post-translational modifications and targeting signals play a role in directing the compound to these compartments.
Properties
IUPAC Name |
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-2(9-1-12)4(7)11-5(8)10-3/h1H,(H,9,12)(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWHZUCZNRMJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC1=C(N=C(N=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436651 | |
Record name | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171887-03-9 | |
Record name | N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171887-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171887039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Formamide, N-(2-amino-4,6-dichloro-5-pyrimidinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine?
A: Several synthetic pathways have been explored for the production of 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine. One common approach starts with diethyl malonate and guanidine hydrochloride, involving steps such as cyclization, nitrosation, reduction, chloridization, and hydrolysis []. Another method utilizes 2,5-diamino-4,6-dihydroxypyrimidine as a starting material, reacting it with a chlorinating agent and a formamide under specific conditions [, ].
Q2: Why is 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine considered a crucial intermediate in pharmaceutical synthesis?
A: This compound serves as a versatile building block, particularly in constructing the purine ring system found in various biologically active molecules. Its reactivity allows for further modifications and substitutions, enabling the creation of diverse chemical entities with potential therapeutic applications [].
Q3: What is the role of 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine in the synthesis of Ziagen®?
A: In the synthesis of Ziagen®, 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine acts as a crucial precursor for the purine moiety. It enables an efficient construction of the purine ring system onto a chiral cyclopentenyl intermediate, ultimately leading to the formation of the active pharmaceutical ingredient [, ].
Q4: Can 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine be considered a genotoxic impurity?
A: Studies using computational toxicology software (CASE Ultra) have classified 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine (FADCP) as a potential mutagen under Class 3 []. This highlights the importance of carefully monitoring and controlling its levels during pharmaceutical manufacturing to ensure drug safety.
Q5: Are there established analytical methods for detecting and quantifying 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine?
A: Yes, sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated for quantifying 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine, particularly as a potential genotoxic impurity in pharmaceutical substances like Abacavir Sulfate []. These methods are crucial for ensuring the quality and safety of pharmaceutical products.
Q6: What are the structural characteristics of 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine?
A: While the provided research papers do not explicitly state the molecular formula and weight, these can be deduced from the compound's name and structure. Spectroscopic data, such as 1H NMR and IR spectra, have been used to confirm the structure of the compound [].
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